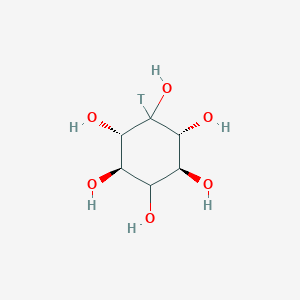
(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide is a quaternary ammonium salt. Quaternary ammonium salts are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique structure, which includes a trimethylammonium group attached to a phenyl ring substituted with dimethyl and methoxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide typically involves the quaternization of a tertiary amine. One common method is the reaction of (3,4-Dimethyl-5-methoxyphenyl)amine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete quaternization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of quaternary ammonium salts.
Analyse Des Réactions Chimiques
Types of Reactions: (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation and reduction reactions, although these are less common for quaternary ammonium salts.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the iodide ion.
Oxidation: Oxidizing agents such as potassium permanganate can be used, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium salts can be formed.
Oxidation Products: Oxidation of the phenyl ring can lead to the formation of quinones or other oxidized aromatic compounds.
Applications De Recherche Scientifique
(3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in studies involving cell membrane permeability and ion transport due to its quaternary ammonium structure.
Industry: It is used in the formulation of surfactants and detergents, where its ability to disrupt cell membranes is beneficial.
Mécanisme D'action
The mechanism of action of (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide primarily involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased membrane permeability. This disruption can result in cell lysis, making the compound effective as an antimicrobial agent. Additionally, the compound can interact with ion channels and transporters, affecting ion flux across the membrane.
Comparaison Avec Des Composés Similaires
- (3-Hydroxypropyl)trimethylammonium iodide
- (1-Phenylcyclohexyl)trimethylammonium iodide
- (3-Indolylmethyl)trimethylammonium iodide
Comparison:
- Structural Differences: While all these compounds share the trimethylammonium group, the substituents on the phenyl ring or other parts of the molecule differ, leading to variations in their chemical and physical properties.
- Unique Properties: (3,4-Dimethyl-5-methoxyphenyl)trimethylammonium iodide is unique due to the presence of both dimethyl and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological membranes.
- Applications: The specific structure of this compound may make it more suitable for certain applications, such as phase transfer catalysis or antimicrobial activity, compared to its analogs.
Propriétés
Numéro CAS |
63977-54-8 |
|---|---|
Formule moléculaire |
C12H20INO |
Poids moléculaire |
321.20 g/mol |
Nom IUPAC |
(3-methoxy-4,5-dimethylphenyl)-trimethylazanium;iodide |
InChI |
InChI=1S/C12H20NO.HI/c1-9-7-11(13(3,4)5)8-12(14-6)10(9)2;/h7-8H,1-6H3;1H/q+1;/p-1 |
Clé InChI |
XXBSNFDFXXRLKZ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=C1C)OC)[N+](C)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


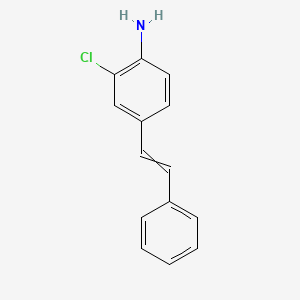
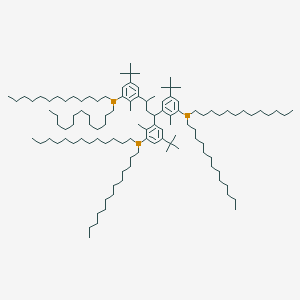

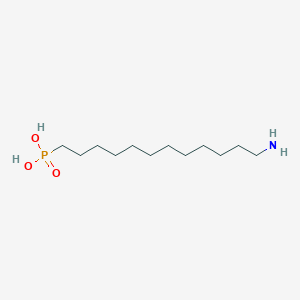

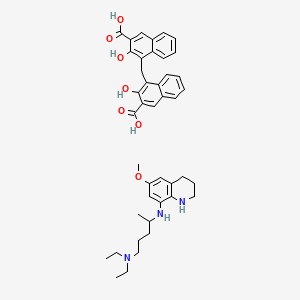

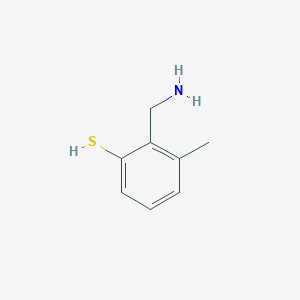
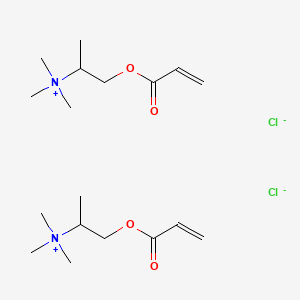
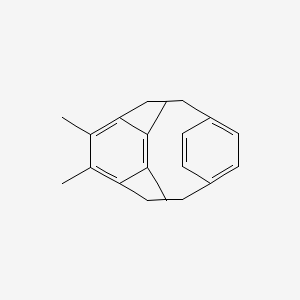
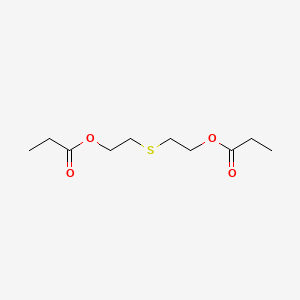

![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
